molecular formula C7H19N3 B1293549 Tris(dimethylamino)methane CAS No. 5762-56-1

Tris(dimethylamino)methane

Cat. No.: B1293549
CAS No.: 5762-56-1
M. Wt: 145.25 g/mol
InChI Key: MUMVIYLVHVCYGI-UHFFFAOYSA-N
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Description

Tris(dimethylamino)methane, also known as N,N,N’,N’,N’‘,N’'-hexamethylmethanetriamine, is an organic compound with the chemical formula C₇H₁₉N₃. It is the simplest representative of the tris(dialkylamino)methanes, where three of the four hydrogen atoms of methane are replaced by dimethylamino groups (−N(CH₃)₂). This compound can be regarded as both an amine and an orthoamide . It is a strong base and is used as a formylation agent, aminomethylenation reagent, and a source for the basic bis(dimethylamino) carbene .

Biochemical Analysis

Biochemical Properties

Tris(dimethylamino)methane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to react with crowded α-(o-nitrophenyl) ketone to yield tetrahydroquinoline derivatives . This interaction highlights its potential in facilitating complex biochemical transformations. Additionally, this compound is used to prepare phosphoramidite derivatives of new nucleoside analogs, indicating its importance in nucleic acid chemistry . The compound’s ability to introduce dimethylaminoethylidene groups further underscores its versatility in biochemical applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their functions. For example, its reaction with crowded α-(o-nitrophenyl) ketone to yield tetrahydroquinoline derivatives demonstrates its ability to facilitate complex biochemical transformations . Additionally, this compound’s role in preparing phosphoramidite derivatives of nucleoside analogs indicates its involvement in nucleic acid chemistry . These interactions highlight the compound’s potential to modulate enzyme activities and influence gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions, but its reactivity may vary depending on the experimental setup . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies. Understanding these temporal effects is essential for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions and biochemical reactions. At higher doses, it may lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes significant only above certain concentrations . It is crucial to determine the optimal dosage to maximize its benefits while minimizing potential toxicity in animal models.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its overall efficacy. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different cellular compartments can influence its activity and function. Studies have shown that this compound can be effectively transported and distributed within cells, ensuring its availability for biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(dimethylamino)methane can be synthesized through several methods:

Industrial Production Methods: Industrial production methods for this compound typically involve the reaction of dimethylformamide dimethylacetal with dimethylamine in the presence of an acidic catalyst . This method is favored due to its high yield and relatively simple reaction conditions.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

N,N,N',N',N",N"-hexamethylmethanetriamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3/c1-8(2)7(9(3)4)10(5)6/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMVIYLVHVCYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206284
Record name N,N,N',N',N'',N''-Hexamethylmethanetriamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5762-56-1
Record name N,N,N′,N′,N′′,N′′-Hexamethylmethanetriamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5762-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(dimethylamino)methane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005762561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N',N',N'',N''-Hexamethylmethanetriamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N',N'',N''-hexamethylmethanetriamine
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Record name Tris(dimethylamino)methane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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